3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
- Its discovery stems from the recognition that poly (ADP-ribose) polymerase (PARP) plays a crucial role in cellular responses to DNA damage caused by metabolic processes, chemicals, or ionizing radiation. As a result, PARP inhibitors have emerged as promising candidates for cancer therapy .
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one: , also known by its chemical name or , belongs to a class of compounds called .
Preparation Methods
- The synthetic route to KU-0059436 involves several steps. One key intermediate is 1-(4-fluorophenyl)piperazine , which is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation .
- Further elaboration of this intermediate leads to the formation of KU-0059436 . The exact details of the subsequent synthetic steps and reaction conditions are proprietary due to its clinical development status.
Chemical Reactions Analysis
- Major products formed during these reactions are likely derivatives of KU-0059436 with modified functional groups.
KU-0059436: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not publicly disclosed.
Scientific Research Applications
Mechanism of Action
KU-0059436: binds to the catalytic domain of PARP enzymes, inhibiting their activity. This prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. In cancer cells with defective homologous recombination (e.g., -deficient cells), this disruption is particularly lethal, as they rely heavily on PARP-mediated repair pathways.
Comparison with Similar Compounds
- Similar compounds include olaparib (Lynparza) , rucaparib (Rubraca) , and niraparib (Zejula) , which are also PARP inhibitors used in cancer therapy.
KU-0059436: stands out due to its dual inhibition of both and . Few other compounds achieve this feat.
Properties
Molecular Formula |
C25H21FN4O2S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |
InChI Key |
HIMZVHQHNADRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
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